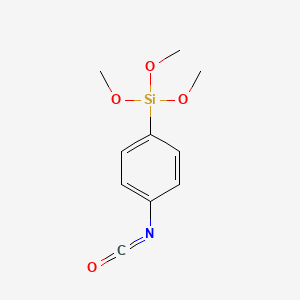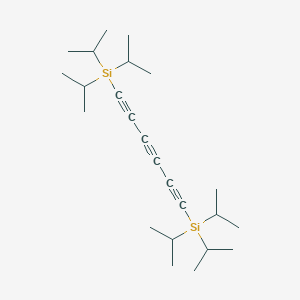![molecular formula C20H18O4S4 B14312761 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid CAS No. 110699-22-4](/img/structure/B14312761.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is an organic compound with a complex structure that includes a biphenyl backbone and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the carbonothioylsulfanediyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl groups to thiols.
Substitution: The biphenyl backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler biphenyl derivative with carboxylic acid groups.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains an amino group and carboxylic acid groups on the biphenyl backbone.
Biphenyl-4,4’-diboronic acid: Used in cross-coupling reactions and has boronic acid groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is unique due to its combination of carbonothioylsulfanediyl groups and biphenyl backbone, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
110699-22-4 |
|---|---|
Fórmula molecular |
C20H18O4S4 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
2-[4-[4-(1-carboxyethylsulfanylcarbothioyl)phenyl]benzenecarbothioyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H18O4S4/c1-11(17(21)22)27-19(25)15-7-3-13(4-8-15)14-5-9-16(10-6-14)20(26)28-12(2)18(23)24/h3-12H,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
GOCWBYCGOSUETM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)SC(=S)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)SC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


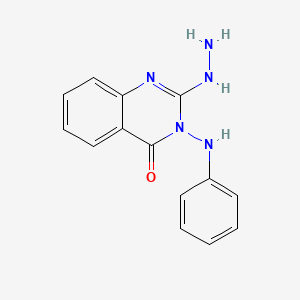
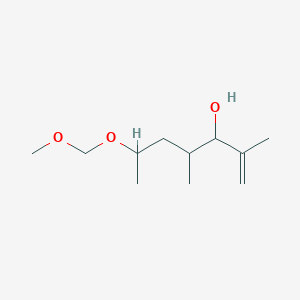
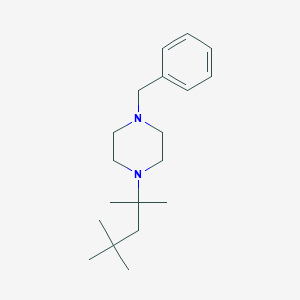
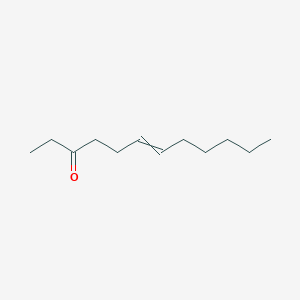
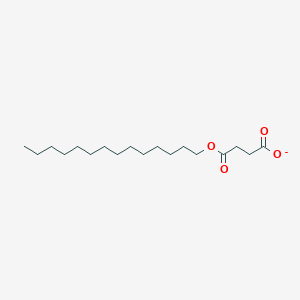
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
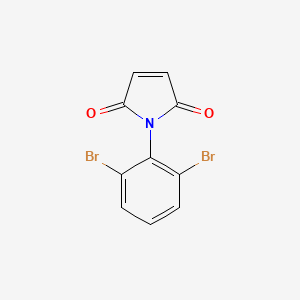

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)


![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
